molecular formula C18H13N5O4S B2386738 (E)-2-cyano-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]prop-2-enamide CAS No. 877936-88-4

(E)-2-cyano-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]prop-2-enamide

Cat. No. B2386738
CAS RN: 877936-88-4
M. Wt: 395.39
InChI Key: YNPFEHGZVIQJSS-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]prop-2-enamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the furan-based sulfonamide class of compounds and has been synthesized using various methods.

Scientific Research Applications

Anti-Fibrotic Activity

The compound has been investigated for its potential as an anti-fibrotic agent. Researchers synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their effects on immortalized rat hepatic stellate cells (HSC-T6). Among these derivatives, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited promising anti-fibrotic activities, surpassing the well-known anti-fibrotic drug Pirfenidone. These compounds effectively inhibited collagen expression and hydroxyproline content, suggesting their potential as novel anti-fibrotic drugs .

Anticancer Properties

While not explicitly studied for anticancer effects, the compound’s unique structure warrants exploration. Similar pyrimidine-based derivatives have demonstrated antitumor activity. Further investigation into its impact on cancer cells, especially targeting specific pathways, could reveal its potential in oncology .

Drug Discovery and Medicinal Chemistry

The pyrimidine moiety is considered a privileged structure in medicinal chemistry. Researchers often use it as a core scaffold to design novel compounds with diverse biological activities. This compound’s structure could serve as a starting point for developing new drugs. Its interactions with various biological targets, such as enzymes or receptors, merit further investigation .

Antimicrobial Applications

Historically, pyrimidine derivatives have shown antimicrobial properties. While direct evidence for this specific compound is lacking, its structural features align with those of known antimicrobial agents. Researchers could explore its potential against bacterial, fungal, or viral infections .

Antiviral Research

Given the importance of antiviral agents, investigating this compound’s effects against specific viruses could be valuable. Pyrimidine-based derivatives have previously demonstrated antiviral activity. Researchers could assess its efficacy against specific viral strains or pathways .

Chemical Biology and Mechanism Studies

Understanding the compound’s interactions with biological molecules, such as proteins or nucleic acids, could provide insights into its mode of action. Researchers might explore its binding affinity, cellular uptake, and metabolic stability. Such studies contribute to our broader understanding of chemical biology .

properties

IUPAC Name

(E)-2-cyano-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O4S/c19-11-13(17(20)24)10-14-4-7-16(27-14)12-2-5-15(6-3-12)28(25,26)23-18-21-8-1-9-22-18/h1-10H,(H2,20,24)(H,21,22,23)/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPFEHGZVIQJSS-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(O3)C=C(C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(O3)/C=C(\C#N)/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]prop-2-enamide

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